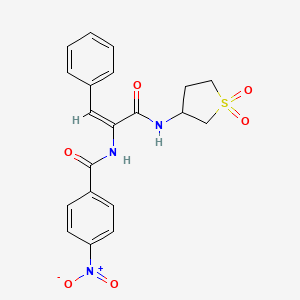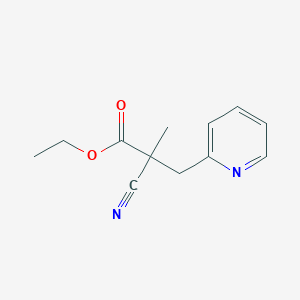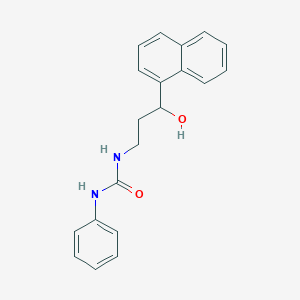
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea, also known as HNP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. HNP is a urea derivative that has been synthesized through a multi-step process, and its unique chemical structure has led to its investigation in areas such as drug discovery, enzymatic inhibition, and material science.
Wirkmechanismus
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea is believed to exert its biological activity through the inhibition of certain enzymes, specifically those involved in the production of prostaglandins and the activation of NF-κB, a transcription factor involved in inflammation. 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has also been shown to induce apoptosis in cancer cells, potentially through the disruption of mitochondrial function.
Biochemical and Physiological Effects:
Studies have shown that 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea can decrease the production of inflammatory cytokines and reduce the proliferation of cancer cells in vitro. Additionally, 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has been shown to have antioxidant properties and can protect against oxidative stress-induced damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has several advantages for laboratory experiments, including its relatively simple synthesis and its ability to selectively inhibit certain enzymes. However, its limited solubility in aqueous solutions and potential toxicity at high concentrations are limitations that must be considered.
Zukünftige Richtungen
Future research on 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea could focus on optimizing its synthesis for higher yields and purity, investigating its potential as a drug molecule for the treatment of inflammatory and neurodegenerative diseases, and exploring its use in material science for the development of novel supramolecular structures. Additionally, further studies could investigate the mechanism of action of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea and its potential as a therapeutic agent for other diseases.
Synthesemethoden
The synthesis of 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea involves the reaction of 1-naphthylamine with 3-bromopropionyl chloride to form an intermediate compound, which is then reacted with phenyl isocyanate to yield 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea. The process involves several purification steps and can be optimized for higher yields and purity.
Wissenschaftliche Forschungsanwendungen
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has been studied for its potential as a drug molecule, with research showing its activity against certain cancer cell lines and its ability to inhibit the activity of enzymes involved in inflammation and neurodegenerative diseases. Additionally, 1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea has been investigated for its use in material science, specifically as a building block for supramolecular structures due to its ability to form hydrogen bonds.
Eigenschaften
IUPAC Name |
1-(3-hydroxy-3-naphthalen-1-ylpropyl)-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-19(18-12-6-8-15-7-4-5-11-17(15)18)13-14-21-20(24)22-16-9-2-1-3-10-16/h1-12,19,23H,13-14H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSVAFZELQZRGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NCCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-3-(naphthalen-1-yl)propyl)-3-phenylurea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

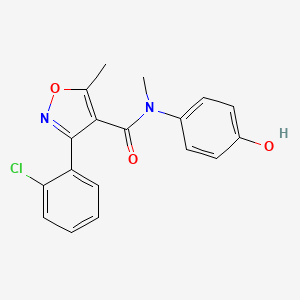
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2948041.png)

![1-(4-Bromophenyl)sulfonyl-2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2948045.png)
![Methyl 2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)butanoate](/img/structure/B2948048.png)
![3,4,5,6-tetrachloro-N-[3-(2-oxoazepan-1-yl)propyl]pyridine-2-carboxamide](/img/structure/B2948049.png)
![N-methyl-2-(naphthalene-1-carbonylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2948050.png)
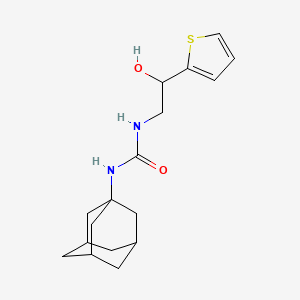
![8-((3-Chloro-4-methylphenyl)sulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2948054.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2-thiazole-4-sulfonyl chloride](/img/structure/B2948055.png)


